molecular formula C11H21ClN2O4 B14375323 4-Cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate CAS No. 90253-35-3

4-Cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate

Cat. No.: B14375323
CAS No.: 90253-35-3
M. Wt: 280.75 g/mol
InChI Key: DNFWSOJAQHTBOG-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a chemical compound that belongs to the class of pyrazolium salts. This compound is characterized by its unique structure, which includes a cyclohexyl group, two methyl groups, and a pyrazolium ion paired with a perchlorate anion. Pyrazolium salts are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the reaction of cyclohexyl hydrazine with acetone under acidic conditions to form the pyrazoline intermediate. This intermediate is then methylated using methyl iodide to yield the desired pyrazolium salt. The final step involves the addition of perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the pyrazolium ion back to the pyrazoline intermediate.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other derivatives with different functional groups.

Scientific Research Applications

4-Cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The pyrazolium ion can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole
  • 4-Cyclohexyl-1,2-dimethyl-1H-pyrazol-3-ium chloride
  • 4-Cyclohexyl-1,2-dimethyl-1H-pyrazol-3-ium bromide

Uniqueness

4-Cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to its specific combination of a cyclohexyl group, two methyl groups, and a pyrazolium ion paired with a perchlorate anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

90253-35-3

Molecular Formula

C11H21ClN2O4

Molecular Weight

280.75 g/mol

IUPAC Name

4-cyclohexyl-1,2-dimethyl-1,3-dihydropyrazol-1-ium;perchlorate

InChI

InChI=1S/C11H20N2.ClHO4/c1-12-8-11(9-13(12)2)10-6-4-3-5-7-10;2-1(3,4)5/h8,10H,3-7,9H2,1-2H3;(H,2,3,4,5)

InChI Key

DNFWSOJAQHTBOG-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C=C(CN1C)C2CCCCC2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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